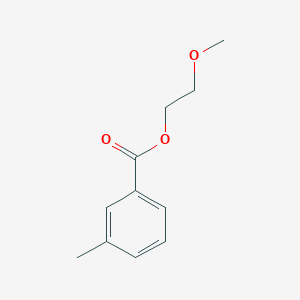
2-Methoxyethyl 3-methylbenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. It is characterized by a benzene ring substituted with a methoxyethyl ester group and a methyl group. This compound is part of the benzoate ester family and is known for its aromatic properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxyethyl 3-methylbenzoate typically involves the esterification of 3-methylbenzoic acid with 2-methoxyethanol. This reaction is catalyzed by a strong acid, such as sulfuric acid or hydrochloric acid . The reaction conditions generally include heating the reactants under reflux to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the continuous feeding of 3-methylbenzoic acid and 2-methoxyethanol into a reactor, along with the acid catalyst. The reaction mixture is then heated, and the product is distilled off as it forms. This method ensures a high yield and purity of the ester.
化学反応の分析
Types of Reactions
2-Methoxyethyl 3-methylbenzoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to 3-methylbenzoic acid and 2-methoxyethanol.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration with nitric acid and sulfuric acid, sulfonation with sulfuric acid, and halogenation with halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Hydrolysis: 3-Methylbenzoic acid and 2-methoxyethanol.
Reduction: 3-Methylbenzyl alcohol.
Substitution: Various substituted derivatives of this compound depending on the substituent introduced.
科学的研究の応用
2-Methoxyethyl 3-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential use in drug development due to its aromatic ester structure.
Industry: Utilized in the manufacture of fragrances and flavorings due to its aromatic properties.
作用機序
The mechanism of action of 2-Methoxyethyl 3-methylbenzoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis in biological systems, releasing 3-methylbenzoic acid and 2-methoxyethanol. These metabolites can then interact with enzymes and receptors, influencing various biochemical pathways .
類似化合物との比較
Similar Compounds
Methyl Benzoate: Similar ester structure but with a methyl group instead of a methoxyethyl group.
Ethyl Benzoate: Similar ester structure but with an ethyl group instead of a methoxyethyl group.
2-Methoxyethyl Benzoate: Similar ester structure but without the methyl group on the benzene ring.
Uniqueness
2-Methoxyethyl 3-methylbenzoate is unique due to the presence of both a methoxyethyl ester group and a methyl group on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and industrial processes.
特性
CAS番号 |
5448-53-3 |
|---|---|
分子式 |
C11H14O3 |
分子量 |
194.23 g/mol |
IUPAC名 |
2-methoxyethyl 3-methylbenzoate |
InChI |
InChI=1S/C11H14O3/c1-9-4-3-5-10(8-9)11(12)14-7-6-13-2/h3-5,8H,6-7H2,1-2H3 |
InChIキー |
XQEGCLXAOFSBBE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)C(=O)OCCOC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















